4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine
Description
This compound features a piperidine core substituted with two distinct moieties:
- 3-Cyclopropyl-1,2,4-oxadiazol-5-yl group: A heterocyclic oxadiazole ring with a cyclopropyl substituent, known for enhancing metabolic stability and lipophilicity in drug design .
- 4-Fluorophenylmethyl group: A benzyl group with a fluorine atom at the para position, commonly used to improve binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-5-1-12(2-6-15)11-21-9-7-14(8-10-21)17-19-16(20-22-17)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQGABXUJOLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCN(CC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor of the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and achieve scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
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Antidepressant Activity
- Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The incorporation of the oxadiazole moiety may enhance the pharmacological profile of this compound, potentially leading to new treatments for depression and anxiety disorders.
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Antimicrobial Properties
- Compounds featuring oxadiazole rings have shown promising antimicrobial activity. Studies suggest that this specific compound could be evaluated for its effectiveness against various bacterial strains, contributing to the development of new antibiotics.
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Neuroprotective Effects
- The piperidine structure is often associated with neuroprotective properties. There is potential for this compound to be investigated in models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, where it might protect neuronal integrity.
Pharmacological Insights
Case Studies:
- A study conducted on similar piperidine derivatives highlighted their role as selective serotonin reuptake inhibitors (SSRIs), suggesting that our compound could also exhibit similar mechanisms .
- Another investigation into oxadiazole-based compounds revealed their potential as anti-inflammatory agents, which could be beneficial in treating conditions like rheumatoid arthritis .
Material Science Applications
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Polymer Chemistry
- The unique structural features of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine make it a candidate for incorporation into polymer matrices. Its properties may enhance thermal stability and mechanical strength in polymer composites.
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Nanotechnology
- This compound can serve as a functionalization agent in nanomaterials, potentially improving the interaction between nanoparticles and biological systems, which is crucial for drug delivery applications.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and fluorophenyl groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include inhibition or activation of enzymatic functions, alteration of signal transduction pathways, or binding to DNA or RNA to influence gene expression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound is compared to analogs with variations in the oxadiazole substituents, piperidine substitutions, and additional functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Molecular Formula : CHNO
Molecular Weight : 209.24 g/mol
IUPAC Name : this compound
Research indicates that the compound acts primarily as a functionally selective M muscarinic receptor partial agonist. It exhibits antagonist properties at M and M receptors. The conformational studies suggest that there is free rotation around the oxadiazole–azanorbornane bond, which may influence its binding affinity and selectivity for the muscarinic receptors .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity :
-
Antibacterial and Antifungal Properties :
- Preliminary studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis.
- Neuroprotective Effects :
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various oxadiazole derivatives including our compound against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines. The findings revealed that compounds with similar structures to this compound demonstrated significant growth inhibition, particularly in HeLa cells .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, compounds derived from the oxadiazole framework were tested against a panel of bacterial strains. The results indicated that certain derivatives had potent antibacterial activity with MIC values significantly lower than those of standard antibiotics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
